molecular formula C10H22O B14466475 3,4,4,5-Tetramethylhexan-3-ol CAS No. 66256-39-1

3,4,4,5-Tetramethylhexan-3-ol

Cat. No.: B14466475
CAS No.: 66256-39-1
M. Wt: 158.28 g/mol
InChI Key: UHJJSHWWLQIIOU-UHFFFAOYSA-N
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Description

3,4,4,5-Tetramethylhexan-3-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is notable for its branched structure, which includes four methyl groups attached to the main carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5-Tetramethylhexan-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3,4,4,5-Tetramethylhexan-3-one with a Grignard reagent such as methylmagnesium bromide in the presence of a suitable solvent like diethyl ether can yield this compound. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the preparation of the necessary starting materials, the execution of the Grignard reaction under controlled conditions, and subsequent purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5-Tetramethylhexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 3,4,4,5-Tetramethylhexan-3-one or 3,4,4,5-Tetramethylhexanoic acid.

    Reduction: 3,4,4,5-Tetramethylhexane.

    Substitution: 3,4,4,5-Tetramethylhexyl chloride or 3,4,4,5-Tetramethylhexyl bromide.

Scientific Research Applications

3,4,4,5-Tetramethylhexan-3-ol has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of other complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,4,4,5-Tetramethylhexan-3-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the transformation of the compound into different products. The branched structure of the compound may also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4-Tetramethylhexane
  • 3,4,4,5-Tetramethylhexan-2-ol
  • 3,4,4,5-Tetramethylhexanoic acid

Comparison

3,4,4,5-Tetramethylhexan-3-ol is unique due to its specific structural arrangement and the presence of a tertiary hydroxyl group. Compared to similar compounds, it may exhibit different reactivity and physical properties. For instance, 3,3,4,4-Tetramethylhexane lacks the hydroxyl group, making it less reactive in certain chemical reactions. On the other hand, 3,4,4,5-Tetramethylhexanoic acid contains a carboxyl group, which significantly alters its chemical behavior and applications.

Properties

CAS No.

66256-39-1

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

3,4,4,5-tetramethylhexan-3-ol

InChI

InChI=1S/C10H22O/c1-7-10(6,11)9(4,5)8(2)3/h8,11H,7H2,1-6H3

InChI Key

UHJJSHWWLQIIOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C)C(C)C)O

Origin of Product

United States

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